molecular formula C12H24N4O4 B12106536 H-Lys-Ala-Ala-OH

H-Lys-Ala-Ala-OH

Cat. No.: B12106536
M. Wt: 288.34 g/mol
InChI Key: FZIJIFCXUCZHOL-UHFFFAOYSA-N
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Description

H-Lys-Ala-Ala-OH is a tripeptide composed of lysine, alanine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Ala-Ala-OH typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled on a solid resin, with each amino acid being added sequentially. The process involves the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers that utilize SPPS. These machines can produce peptides with high purity and yield by precisely controlling the reaction conditions and sequence of amino acid additions .

Chemical Reactions Analysis

Types of Reactions

H-Lys-Ala-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions are the desired peptides with specific sequences and structures. Modifications can lead to peptides with altered properties, such as increased stability or enhanced biological activity .

Scientific Research Applications

H-Lys-Ala-Ala-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.

    Industry: Utilized in the development of new materials and biotechnological applications

Mechanism of Action

The mechanism of action of H-Lys-Ala-Ala-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the peptide is used .

Properties

IUPAC Name

2-[2-(2,6-diaminohexanoylamino)propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIJIFCXUCZHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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